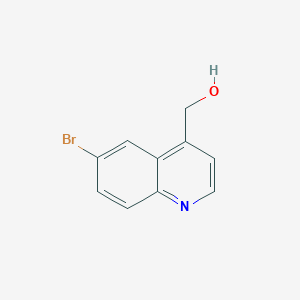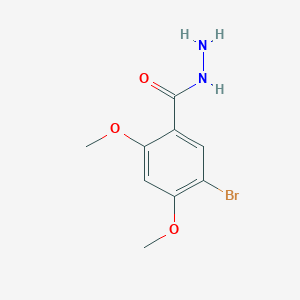![molecular formula C13H14N2O2 B13669053 Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]-](/img/structure/B13669053.png)
Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]- is a complex organic compound characterized by its unique structure, which includes an indazole ring and a methylcyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include cyclopropyl methyl ketone and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]- involves its interaction with specific molecular targets. The indazole ring can interact with enzymes and receptors, modulating their activity. The methylcyclopropyl group may enhance the compound’s stability and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-cyclopropyl-: Similar in structure but lacks the indazole ring.
1-(2-Methylcyclopropyl)ethanone: Contains a methylcyclopropyl group but differs in the rest of the structure.
Uniqueness
Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]- is unique due to the presence of both the indazole ring and the methylcyclopropyl group, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
1-[5-(1-methylcyclopropyl)oxyindazol-1-yl]ethanone |
InChI |
InChI=1S/C13H14N2O2/c1-9(16)15-12-4-3-11(7-10(12)8-14-15)17-13(2)5-6-13/h3-4,7-8H,5-6H2,1-2H3 |
Clave InChI |
NEFFUIQIVJNMEH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=C(C=C(C=C2)OC3(CC3)C)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)


![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)


![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669004.png)




![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)

